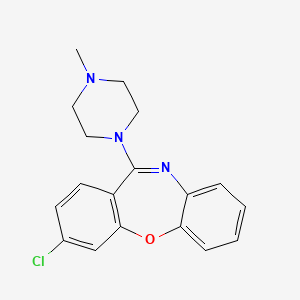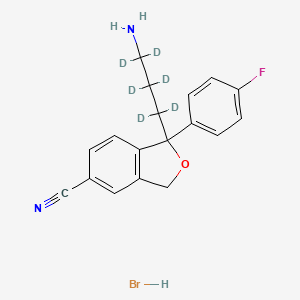
3-Chloro Loxapine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Loxapine related compound A has several scientific research applications, including:
Mécanisme D'action
Target of Action
3-Chloro Loxapine primarily targets dopamine D2 receptors and serotonin 5-HT2 receptors . These receptors play a crucial role in regulating mood, behavior, and cognition.
Mode of Action
This compound acts as an antagonist at its primary targets. It blocks the activity of dopamine D2 receptors and serotonin 5-HT2 receptors . This antagonistic action results in a marked cortical inhibition, which can manifest as tranquilization and suppression of aggression .
Biochemical Pathways
It is known that changes in the level of excitability of subcortical inhibitory areas have been observed in several animal species in association with such manifestations of tranquilization as calming effects and suppression of aggressive behavior .
Pharmacokinetics
It is known that loxapine, a similar compound, is extensively metabolized in the liver, and its active metabolites include amoxapine . It is also known that Loxapine has a protein binding of 96.8% , and its elimination half-life is 4 hours (oral) and 7.61 hours (inhalation) . The majority of Loxapine and its metabolites are excreted within 24 hours, mainly through urine (conjugated metabolites), with small amounts through the feces (unconjugated metabolites) .
Result of Action
It is known that loxapine, a similar compound, is efficacious and tolerable in the treatment of agitation associated with schizophrenia or bipolar disorder .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Loxapine related compound A typically involves the reaction of 3-chlorodibenzo(b,f)(1,4)oxazepine with 4-methylpiperazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Loxapine related compound A can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Loxapine: A dibenzoxazepine antipsychotic agent with a similar chemical structure.
Benztropine: A related compound used as a reference standard in pharmaceutical applications.
Lomustine: Another related compound used in the pharmaceutical industry.
Uniqueness
Its interaction with specific molecular targets and its role as a reference standard in analytical chemistry highlight its distinct properties compared to other similar compounds .
Propriétés
IUPAC Name |
9-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-21-8-10-22(11-9-21)18-14-7-6-13(19)12-17(14)23-16-5-3-2-4-15(16)20-18/h2-7,12H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCGOIPOXRVZHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=CC(=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3454-96-4 |
Source


|
| Record name | 3-Chloro-11-(4-methylpiperazin-1-yl)dibenzo(b,f)(1,4)oxazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CHLORO-11-(4-METHYLPIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B493L6YTDM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-gamma-[(4-Hydroxyphenyl)[4-(phenylmethoxy)phenyl]methylene]benzenepropanol](/img/structure/B586392.png)
![[3-Carboxy-2-(2-carboxypropanoyloxy)propyl]-trimethylazanium;chloride](/img/structure/B586393.png)


![(E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine](/img/structure/B586401.png)




